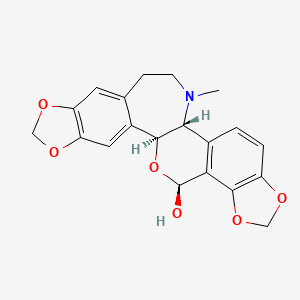
Rheagenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rheagenine is an isoquinoline alkaloid that has been isolated from various plant species, including those in the Corydalis genus . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of Rheagenine involves several steps, typically starting from simpler isoquinoline derivatives. The synthetic routes often include:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups on the isoquinoline backbone.
Substitution Reactions: These reactions help in attaching various substituents to the core structure.
Cyclization Reactions: These are crucial for forming the characteristic ring structures of this compound.
化学反応の分析
Rheagenine undergoes several types of chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction is used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Cyclization: This reaction forms the ring structures that are characteristic of isoquinoline alkaloids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学的研究の応用
Rheagenine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying isoquinoline alkaloid synthesis and reactivity.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.
Industry: This compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Rheagenine involves its interaction with various molecular targets:
Enzyme Inhibition: this compound inhibits enzymes such as acetylcholinesterase, which is involved in neurotransmitter breakdown.
Receptor Binding: It may also interact with specific receptors in the body, modulating their activity.
Pathways: This compound affects several biochemical pathways, including those involved in inflammation and neurotransmission
類似化合物との比較
Rheagenine is unique among isoquinoline alkaloids due to its specific structure and biological activities. Similar compounds include:
Protopine: Another isoquinoline alkaloid with similar anti-inflammatory properties.
Stylopine: Known for its acetylcholinesterase inhibitory activity.
Coreximine: Exhibits antiplasmodial activity against malaria parasites.
Compared to these compounds, this compound stands out for its broad range of biological activities and potential therapeutic applications .
特性
CAS番号 |
5574-77-6 |
|---|---|
分子式 |
C20H19NO6 |
分子量 |
369.4 g/mol |
IUPAC名 |
(1S,14R,24S)-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaen-24-ol |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)18-17(21)11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18+,20+/m1/s1 |
InChIキー |
XUYAYNRYVXHNOQ-HBFSDRIKSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C=C2[C@H]4[C@H]1C5=C([C@H](O4)O)C6=C(C=C5)OCO6)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















